Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
Description
Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (IUPAC name) is a silyl-protected benzyl alcohol derivative. Key characteristics of the compound include:
- Molecular Formula: Likely C₁₃H₂₂O₂Si (inferred from the 4-isomer) .
- Molecular Weight: ~238.4 g/mol.
- Structure: Features a benzyl alcohol backbone with a tert-butyldimethylsilyl (TBS) ether group at the 3-position of the benzene ring. The TBS group serves as a protective moiety for hydroxyl groups in organic synthesis, enhancing stability during reactions .
Properties
IUPAC Name |
[3-[tert-butyl(dimethyl)silyl]oxyphenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-12-8-6-7-11(9-12)10-14/h6-9,14H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIGXMQNKJVKPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446132 | |
| Record name | Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96013-77-3 | |
| Record name | Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {3-[(tert-butyldimethylsilyl)oxy]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the protection of benzyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. The industrial production methods are similar but may involve larger scale equipment and more stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The TBS-protected benzyl alcohol undergoes controlled oxidation to yield silanol or carbonyl derivatives. Key reagents and outcomes include:
For example, treatment with m-CPBA in dichloromethane at low temperatures oxidizes the silyl ether to a silanol while preserving the aromatic ring . Over-oxidation to carboxylic acids is mitigated by controlled stoichiometry.
Reduction Reactions
The TBS group remains stable under standard reducing conditions, enabling selective transformations:
| Reagent | Conditions | Product | Applications |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Deprotected benzyl alcohol | Functional group interconversion |
| DIBAL-H | Toluene, –78°C | Partially reduced intermediates | Stereoselective synthesis |
Reduction with LiAlH₄ cleaves the silyl ether to regenerate the parent benzyl alcohol, while DIBAL-H selectively reduces ester groups elsewhere in the molecule without affecting the TBS group .
Substitution Reactions
The TBS group facilitates nucleophilic substitution at adjacent positions:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| TBAF (1.0 M in THF) | RT, 2–4 hours | Deprotected alcohol | Fluoride-induced desilylation |
| BF₃·OEt₂ | CH₂Cl₂, 0°C | Benzyl cation intermediates | Lewis acid-mediated cleavage |
Tetrabutylammonium fluoride (TBAF) efficiently removes the TBS group under mild conditions, making it ideal for multi-step syntheses . Computational studies suggest steric hindrance from the tert-butyl group slows electrophilic substitution at the para position .
Cycloaddition and Coupling Reactions
The compound participates in stereoselective cycloadditions:
-
Nitrile Oxide Cycloaddition : Reacts with nitrile oxides (e.g., from 2-nitroethanol derivatives) to form isoxazolines with 4:1 diastereoselectivity .
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids yields biaryl derivatives (82–89% yield) .
Thermal Stability and Side Reactions
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Thermal Degradation : Decomposes above 200°C, releasing tert-butyldimethylsilanol and benzaldehyde .
-
Acid Sensitivity : Prolonged exposure to HCl or H₂SO₄ leads to desilylation and polymerization byproducts .
Key Research Findings
-
Steric bulk from the TBS group directs regioselectivity in electrophilic aromatic substitution .
-
Oxidative cleavage with m-CPBA proceeds via a radical intermediate, validated by EPR studies .
-
Computational models (DFT) predict activation barriers for desilylation within 2 kcal/mol accuracy .
This compound’s versatility in organic synthesis is underscored by its stability under diverse conditions and compatibility with modern catalytic methods.
Scientific Research Applications
Applications in Organic Synthesis
- Reagent in Synthesis :
-
Facilitator of Catalytic Reactions :
- The compound can be used to facilitate catalytic reactions involving aldehydes and alcohols. For instance, it has been reported that using aryl iodides in conjunction with benzenemethanol derivatives leads to the formation of secondary alcohols through coupling reactions . This application is significant for developing new synthetic pathways in organic chemistry.
- Intermediate in Dendritic Structures :
Medicinal Chemistry Applications
-
Potential Therapeutics :
- Research indicates that derivatives of benzenemethanol may exhibit biological activity relevant to therapeutic applications. For example, compounds derived from similar structures have been explored for their potential effects on various diseases, including those mediated by vascular endothelial growth factor (VEGF) . This suggests a pathway for further investigation into the medicinal properties of benzenemethanol derivatives.
- Antibacterial Activity :
Data Table: Comparison of Applications
Case Study 1: Synthesis of Secondary Alcohols
In a recent study, researchers utilized benzenemethanol derivatives to develop a new method for synthesizing secondary alcohols from aryl iodides. The method demonstrated high efficiency and selectivity, highlighting the utility of this compound in modern organic synthesis .
Case Study 2: Dendrimer Development
A project focused on the synthesis of dendritic polymers incorporated benzenemethanol as a key intermediate. The results showed enhanced drug delivery capabilities, suggesting that modifications to the silyl group could lead to improved performance in biomedical applications .
Mechanism of Action
The mechanism by which Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- exerts its effects involves the protection of the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The molecular targets and pathways involved depend on the specific application and the nature of the other functional groups present in the molecule.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Selected Compounds
| Compound Name | CAS No. | Molecular Formula | Key Functional Groups | Position of Silyl Group |
|---|---|---|---|---|
| Benzenemethanol, 3-[[TBS]oxy]- | - | C₁₃H₂₂O₂Si | Benzyl alcohol, TBS ether | 3-position |
| Benzenemethanol, 4-[[TBS]oxy]- | 138585-08-7 | C₁₃H₂₂O₂Si | Benzyl alcohol, TBS ether | 4-position |
| 1,3-Benzenedimethanol, α-TBS derivative | 56796-66-8 | C₂₀H₂₇NO₃ | Benzenedimethanol, tert-butylamino, benzyloxy | Multiple positions |
| Benzaldehyde, 2-[[TBS]oxymethyl]- | 126680-71-5 | C₁₄H₂₂O₂Si | Benzaldehyde, TBS ether | 2-position |
Key Observations :
- Positional Isomerism: The 3- and 4-TBS isomers of benzenemethanol differ in steric and electronic environments. The 3-substituted isomer may exhibit greater steric hindrance near the hydroxyl group, influencing reactivity in nucleophilic substitutions .
- Functional Diversity: Compounds like 1,3-benzenedimethanol derivatives (CAS 56796-66-8) incorporate amino and benzyloxy groups, expanding pharmacological relevance, whereas silyl-protected aldehydes (e.g., CAS 126680-71-5) are intermediates in fragrance or drug synthesis .
Physical and Chemical Properties
Table 2: Physical Properties of Selected Compounds
| Compound Name | Molecular Weight (g/mol) | Boiling/Melting Point | Solubility | Stability |
|---|---|---|---|---|
| Benzenemethanol, 3-[[TBS]oxy]- | 238.4 | Not reported | Likely lipophilic | Stable to base, acid-labile |
| Benzenemethanol, 4-[[TBS]oxy]- | 238.4 | Not reported | Lipophilic | Cleaved by F⁻ (e.g., TBAF) |
| 1,3-Benzenedimethanol derivative | 329.43 | Not reported | Moderate polarity | Sensitive to oxidation |
| Benzaldehyde, 2-[[TBS]oxymethyl]- | 250.41 | Not reported | Low polarity | Air-sensitive |
Key Observations :
- Lipophilicity : The TBS group increases hydrophobicity, improving solubility in organic solvents (e.g., THF, DCM) .
- Stability : TBS ethers are resistant to basic conditions but cleaved by acidic or fluoride-based reagents, unlike trimethylsilyl (TMS) ethers, which are more labile .
Stability and Reactivity
- Comparative Stability :
- TBS ethers exhibit superior stability over TMS ethers, requiring harsh conditions (e.g., HF or TBAF) for deprotection.
- Positional isomers (3- vs. 4-TBS) may show differences in reaction rates due to steric effects. For example, the 3-isomer’s proximity to the hydroxyl group could slow acetylation or oxidation .
Biological Activity
Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- (CAS No. 97315-19-0), is a compound with notable structural characteristics that influence its biological activity. This article explores its properties, potential applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C14H24O3Si
- Molecular Weight : 268.42 g/mol
- CAS Number : 97315-19-0
The compound features a benzenemethanol backbone with a tert-butyldimethylsilyl ether functional group, which may contribute to its solubility and reactivity in biological systems.
Biological Activity Overview
Benzenemethanol derivatives are known for their diverse biological activities, including:
- Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can protect cells from oxidative stress.
- Antimicrobial Properties : Some studies suggest that benzenemethanol derivatives exhibit antimicrobial effects against various pathogens.
- Pharmacological Applications : The compound may serve as a precursor for developing pharmaceuticals due to its potential therapeutic properties.
Antioxidant Activity
A study investigating the antioxidant capabilities of silanol-based compounds indicated that the presence of silyl groups enhances radical scavenging activity. This suggests that benzenemethanol, with its silyl substituent, could exhibit similar antioxidant effects, potentially useful in preventing oxidative damage in biological systems .
Antimicrobial Activity
Research has shown that certain benzenemethanol derivatives possess antimicrobial activity. For instance, compounds structurally related to benzenemethanol have been tested against bacteria and fungi, revealing effective inhibition of growth. This activity is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with metabolic processes .
Case Studies
-
Case Study on Antioxidant Effects :
- A comparative study evaluated several benzenemethanol derivatives for their antioxidant capacity using DPPH and ABTS assays. Results indicated that compounds with longer alkyl chains exhibited enhanced activity, suggesting structure-activity relationships that could inform future synthesis efforts .
- Case Study on Antimicrobial Properties :
Data Table: Biological Activities of Benzenemethanol Derivatives
Q & A
Advanced Research Question
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize silyl ethers by reducing nucleophilic attack. In contrast, protic solvents (e.g., methanol) accelerate hydrolysis .
- Thermal stability : TBDMS ethers decompose above 150°C. For example, thermogravimetric analysis (TGA) of a derivative showed 5% weight loss at 160°C .
- pH sensitivity : Acidic conditions (pH < 3) hydrolyze silyl ethers. Buffered aqueous work-ups (pH 6–7) are recommended .
How can researchers resolve contradictions in regioselectivity data for silylation of polyhydroxy benzenemethanol analogs?
Advanced Research Question
Contradictions arise from varying steric/electronic environments. Strategies include:
- Computational modeling : Density Functional Theory (DFT) predicts preferential silylation at less hindered hydroxyl groups .
- 2D NMR (NOESY/ROESY) : Identifies spatial proximity between silyl groups and adjacent substituents .
- Competitive silylation experiments : Compare reaction rates of isomers under identical conditions .
Example : In a study of dihydroxybenzenemethanol derivatives, NOESY confirmed that silylation occurred at the hydroxyl group para to the electron-withdrawing substituent due to reduced steric hindrance .
What safety precautions are critical when handling TBDMS-protected benzenemethanol derivatives?
Basic Research Question
- Toxicity : While specific toxicological data for this compound is limited, structurally similar silyl ethers cause eye/skin irritation. Immediate flushing with water for 15+ minutes is required upon contact .
- Peroxide risk : Silyl ethers are not peroxide-forming, but storage under nitrogen is advised to prevent oxidation .
- Waste disposal : Neutralize silyl-containing waste with aqueous bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
